

# A Comparative Analysis of Nickel-Samarium Doped and Standard TiO<sub>2</sub> Perovskite Solar Cells

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## Compound of Interest

Compound Name: Nickel;samarium

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In the rapidly advancing field of perovskite photovoltaics, researchers are continually exploring novel materials to enhance efficiency and stability. This guide provides a detailed comparison of two promising types of perovskite solar cells (PSCs): those employing a Nickel-Samarium (Ni-Sm) doped hole transport layer (HTL) in an inverted architecture, and those utilizing the standard mesoporous Titanium Dioxide (TiO<sub>2</sub>) electron transport layer (ETL) in a conventional architecture. This analysis is intended for researchers and scientists in materials science and solar energy, offering a clear overview of performance metrics, experimental procedures, and underlying mechanisms.

## Performance Benchmarking

The performance of perovskite solar cells is primarily evaluated based on four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the champion performance metrics reported for both Ni-Sm doped and standard TiO<sub>2</sub> PSCs. It is crucial to note that the Sm-doped cells are typically integrated into an inverted (p-i-n) device structure, while the standard TiO<sub>2</sub> cells are in a conventional (n-i-p) architecture. This architectural difference significantly influences the charge transport dynamics and overall performance.

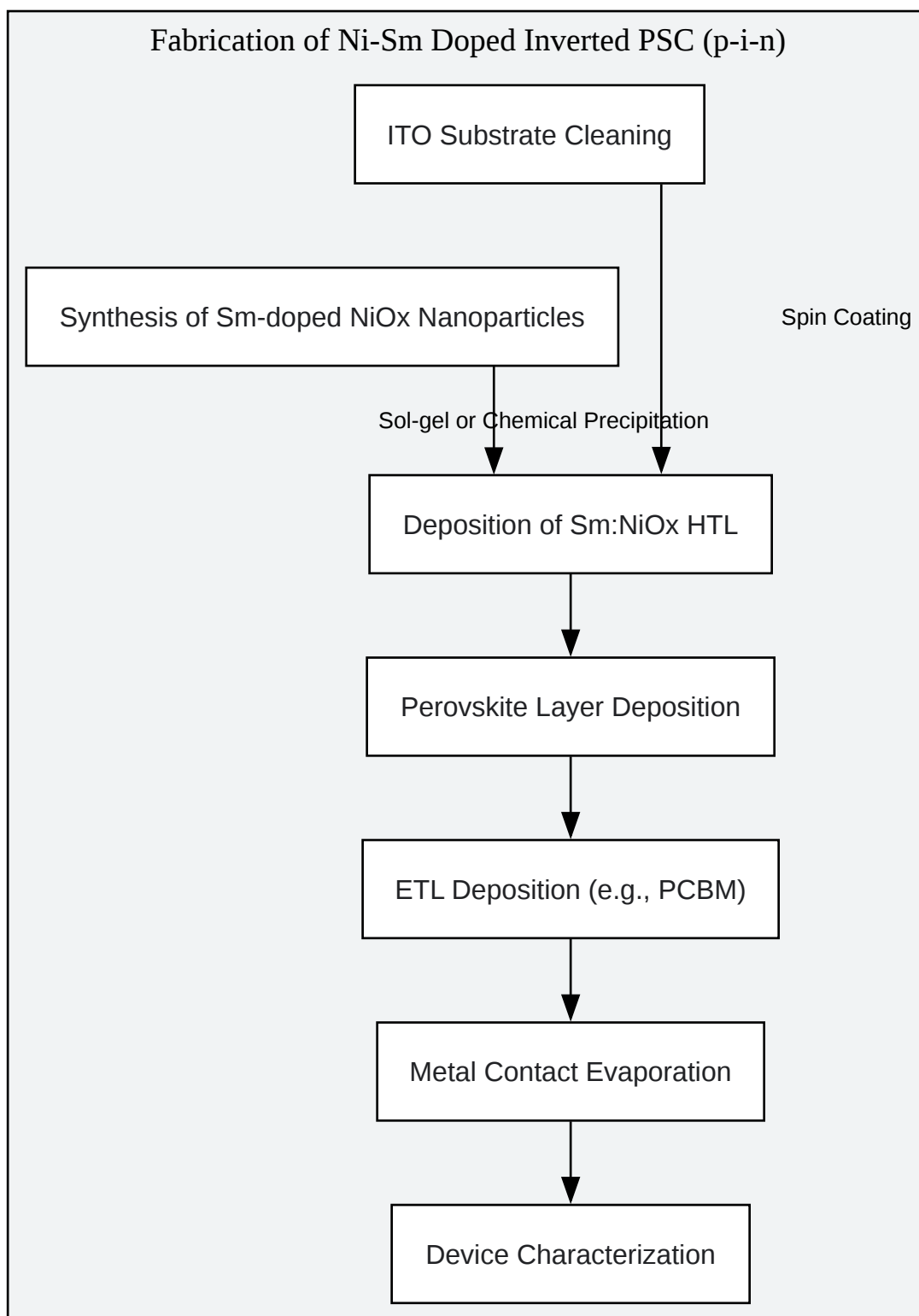
Parameter	Nickel-Samarium Doped NiOx (Inverted p-i-n)	Standard Mesoporous TiO2 (Conventional n-i-p)
Power Conversion Efficiency (PCE)	20.71% <a href="#">[1]</a>	>19% <a href="#">[2]</a>
Open-Circuit Voltage (Voc)	Data not available in abstract	Data not available in abstract
Short-Circuit Current Density (Jsc)	Data not available in abstract	Data not available in abstract
Fill Factor (FF)	Data not available in abstract	Data not available in abstract
Device Architecture	Inverted (p-i-n)	Conventional (n-i-p)
Doped Layer Function	Hole Transport Layer (HTL)	Electron Transport Layer (ETL)

Samarium doping in Nickel Oxide (NiOx) has been shown to reduce the formation energy of Ni vacancies, which in turn increases the hole density and enhances electronic conductivity. This improved charge extraction and suppressed recombination at the HTL/perovskite interface are key factors contributing to the high efficiency of Sm:NiOx-based inverted PSCs[\[1\]](#).

Standard TiO2-based PSCs, on the other hand, have been extensively studied and optimized, with nanostructuring techniques such as the use of nanorod arrays enhancing charge collection efficiency[\[2\]](#). The performance of these cells is highly dependent on the quality of the TiO2 layer and the perovskite film morphology.

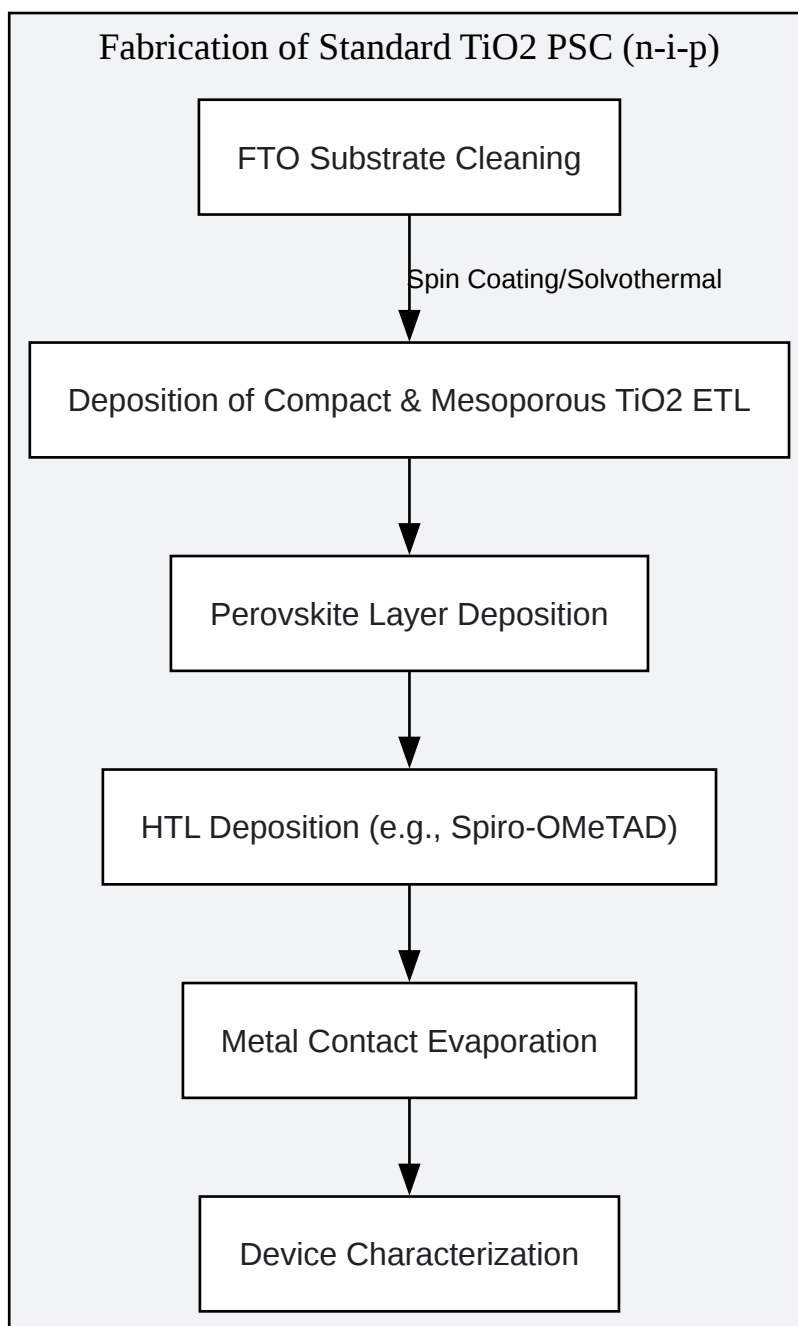
## Experimental Workflow Visualization

The following diagrams illustrate the generalized experimental workflows for the fabrication of both Nickel-Samarium doped inverted perovskite solar cells and standard TiO2-based conventional perovskite solar cells.



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Fabrication workflow for Ni-Sm doped inverted PSCs.



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Fabrication workflow for standard TiO<sub>2</sub>-based PSCs.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of high-performance perovskite solar cells. Below are outlines of the key experimental protocols for the fabrication of both types of

devices.

## I. Fabrication of Nickel-Samarium Doped Inverted Perovskite Solar Cells (p-i-n)

### 1. Synthesis of Samarium-Doped Nickel Oxide (Sm:NiOx) Nanoparticles (Sol-Gel Method)[3]

- **Precursor Solution:** Nickel nitrate hexahydrate and samarium nitrate hexahydrate are dissolved in 2-methoxyethanol.
- **Gel Formation:** Monoethanolamine is added as a stabilizer, and the solution is stirred until a gel is formed.
- **Calcination:** The gel is dried and then calcined at a specified temperature (e.g., 400°C) to obtain Sm:NiOx nanoparticles.
- **Characterization:** The resulting nanoparticles are characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Scanning Electron Microscopy (SEM) to observe the morphology.

### 2. Device Fabrication

- **Substrate Cleaning:** Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- **HTL Deposition:** A dispersion of the synthesized Sm:NiOx nanoparticles is spin-coated onto the cleaned ITO substrates to form the hole transport layer.
- **Perovskite Layer Deposition:** The perovskite precursor solution (e.g., a mixture of FAPbI<sub>3</sub> and MAPbBr<sub>3</sub>) is spin-coated on top of the Sm:NiOx layer in a nitrogen-filled glovebox. An anti-solvent dripping step is often employed to induce rapid crystallization and form a uniform film. The film is then annealed.
- **ETL Deposition:** An electron transport layer, typically a fullerene derivative such as PCBM ([4][4]-phenyl-C61-butyric acid methyl ester), is deposited via spin-coating.

- **Metal Contact Evaporation:** A metal electrode, such as gold (Au) or silver (Ag), is thermally evaporated on top of the ETL to complete the device.

## II. Fabrication of Standard Mesoporous TiO<sub>2</sub> Perovskite Solar Cells (n-i-p)

### 1. Substrate and ETL Preparation

- **Substrate Cleaning:** Fluorine-doped Tin Oxide (FTO) coated glass substrates are cleaned using a procedure similar to that for ITO substrates.
- **Compact TiO<sub>2</sub> Layer:** A compact layer of TiO<sub>2</sub> is deposited on the FTO substrate, often by spray pyrolysis or spin-coating a precursor solution, followed by annealing at high temperatures (e.g., 450-500°C).
- **Mesoporous TiO<sub>2</sub> Layer:** A paste containing TiO<sub>2</sub> nanoparticles is spin-coated onto the compact layer and then sintered at high temperature to form a mesoporous scaffold. Alternatively, TiO<sub>2</sub> nanorod arrays can be grown directly on the FTO substrate using a solvothermal method[2].

### 2. Device Fabrication

- **Perovskite Infiltration:** The perovskite precursor solution is infiltrated into the mesoporous TiO<sub>2</sub> scaffold by spin-coating. The film is then annealed to ensure complete conversion to the perovskite crystal structure.
- **HTL Deposition:** A hole transport material, commonly Spiro-OMeTAD (2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene), is dissolved in a solvent with additives like Li-TFSI and tBP, and then spin-coated onto the perovskite layer.
- **Metal Contact Evaporation:** A gold or silver back contact is deposited by thermal evaporation.

## Stability and Degradation

While direct comparative studies on the long-term stability of Sm-doped NiOx versus standard TiO<sub>2</sub> PSCs are limited, some general observations can be made. Inorganic HTLs like NiOx are generally considered to be more chemically and thermally stable than their organic

counterparts like Spiro-OMeTAD, which is often used in standard TiO<sub>2</sub> cells[5]. The use of NiOx can form a robust barrier against moisture and oxygen, potentially leading to improved device longevity[5]. However, the interface between NiOx and the perovskite layer can be a site for degradation, and careful interface engineering is required to ensure long-term stability[6].

For TiO<sub>2</sub>-based cells, degradation can be initiated by factors such as UV light exposure, which can promote reactions at the TiO<sub>2</sub>/perovskite interface[6]. Moisture and oxygen are also well-known degradation accelerators for the perovskite material itself. While encapsulation can mitigate these extrinsic degradation pathways, the intrinsic stability of the materials and interfaces remains a key area of research for both device architectures.

In conclusion, both Nickel-Samarium doped inverted PSCs and standard TiO<sub>2</sub> conventional PSCs have demonstrated high power conversion efficiencies. The choice between these architectures depends on the specific application, fabrication capabilities, and desired balance between initial performance and long-term stability. Further research focusing on direct, side-by-side comparisons under standardized testing protocols is needed to fully elucidate the relative advantages and disadvantages of each approach.

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